

## what is the chemical structure of MC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MC-DM1    |           |
| Cat. No.:            | B15603400 | Get Quote |

An In-depth Technical Guide to the Chemical Structure of MC-DM1

#### Introduction

MC-DM1 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. MC-DM1 itself is composed of two key components: the cytotoxic agent DM1 (Mertansine) and a non-cleavable linker, MC (Maleimidocaproyl). This guide provides a detailed examination of the chemical structure of MC-DM1, its components, and its role in the broader context of ADC development.

## **Chemical Structure of Components**

**MC-DM1** is the resultant molecule from the covalent bonding of the Maleimidocaproyl (MC) linker to the Mertansine (DM1) payload.

#### **DM1** (Mertansine)

DM1, also known as Mertansine, is a potent microtubule-disrupting agent derived from maytansine.[1] Maytansinoids are ansa macrolides that interfere with the formation of microtubules, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2] DM1 is a synthetic derivative of maytansine, modified to include a thiol group, which allows for its conjugation to linkers.[3] This modification is crucial for its incorporation into ADCs. The thiol-containing maytansinoid, DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine), can be attached to a monoclonal antibody via a linker.[4]



#### MC (Maleimidocaproyl) Linker

The MC linker, or Maleimidocaproyl, is a non-cleavable linker.[5] Non-cleavable linkers provide a stable connection between the antibody and the cytotoxic payload in circulation.[5] The release of the payload from an ADC with a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC has been internalized by the target cancer cell.[5] The maleimide group of the MC linker is particularly reactive with sulfhydryl (thiol) groups, forming a stable thioether bond.[6]

## The Assembled MC-DM1 Conjugate

**MC-DM1** is formed by the reaction between the maleimide group of the MC linker and the thiol group of the DM1 molecule. This creates a stable thioether bond, resulting in a drug-linker conjugate ready for attachment to a monoclonal antibody. The full chemical name for **MC-DM1** is (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl N-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)-N-methyl-L-alaninate.[7]

## **Physicochemical Properties**

The following tables summarize the key quantitative data for DM1 and **MC-DM1**.

Table 1: Physicochemical Properties of DM1 (Mertansine)

| Property          | Value                          | Reference |
|-------------------|--------------------------------|-----------|
| CAS Number        | 139504-50-0                    | [4][8]    |
| Molecular Formula | C35H48CIN3O10S                 | [4][8]    |
| Molecular Weight  | 738.29 g/mol                   | [4]       |
| Appearance        | Solid                          | [8]       |
| Solubility        | Slightly soluble in Chloroform | [8]       |

Table 2: Physicochemical Properties of MC-DM1



| Property           | Value                           | Reference |
|--------------------|---------------------------------|-----------|
| CAS Number         | 1375089-56-7                    | [7][9]    |
| Molecular Formula  | C42H55CIN4O12                   | [7][9]    |
| Molecular Weight   | 843.37 g/mol                    | [7]       |
| Appearance         | White to off-white solid powder | [9][10]   |
| Solubility in DMSO | ≥ 200 mg/mL (237.15 mM)         | [9][11]   |

#### **Mechanism of Action in an ADC Context**

When incorporated into an ADC, the **MC-DM1** conjugate is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The general mechanism of action is as follows:

- Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[1]
- Lysosomal Degradation: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the antibody portion of the ADC is degraded by proteases.[12]
- Payload Release: Because MC is a non-cleavable linker, the DM1 is released with the linker and the amino acid residue (typically cysteine) from the antibody still attached.[5]
- Cytotoxic Effect: The released DM1-linker-amino acid metabolite can then bind to tubulin, inhibiting microtubule polymerization.[3][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[12]

#### **Experimental Protocols**

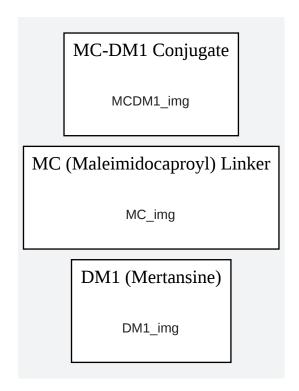
Detailed, proprietary experimental protocols for the synthesis of **MC-DM1** are not always publicly available. However, the general synthetic strategy involves a multi-step process.

#### **General Synthesis of DM1**



The synthesis of DM1 has been a subject of extensive research.[14] It is a derivative of maytansine, which was first isolated from the plant Maytenus ovatus.[1] The synthesis involves modifying the maytansine structure to introduce a thiol-containing ester side chain at the C3 position, which is necessary for conjugation.[14]

#### **Conjugation of MC to DM1**

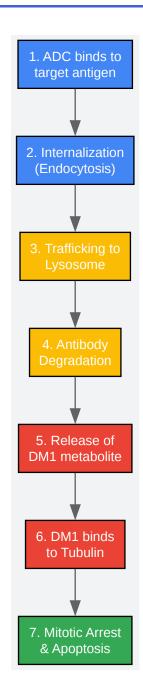

The formation of **MC-DM1** involves the reaction of a maleimidohexanoic acid derivative with DM1. The maleimide group of the linker reacts with the free thiol group on DM1 to form a stable thioether linkage. This reaction is a standard bioconjugation technique.

#### **General Protocol for ADC Formation with MC-DM1**

- Antibody Preparation: The monoclonal antibody is typically treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds and expose free sulfhydryl groups.
- Conjugation Reaction: The MC-DM1 is then added to the reduced antibody solution. The
  maleimide group of MC-DM1 reacts with the free sulfhydryl groups on the antibody to form
  the final ADC.
- Purification: The resulting ADC is purified to remove any unreacted MC-DM1 and other impurities. This is often achieved using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

# Visualizations Chemical Structures



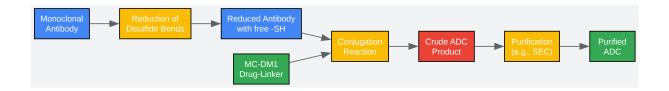



Click to download full resolution via product page

Caption: Chemical structures of DM1, MC linker, and the MC-DM1 conjugate.

#### **ADC Mechanism of Action**






Click to download full resolution via product page

Caption: General mechanism of action for an ADC utilizing MC-DM1.

# **ADC Synthesis Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC-DM1 Creative Biolabs [creative-biolabs.com]
- 3. Mertansine Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. Current ADC Linker Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Mertansine (DM1 Compound), microtubule-targeted cytotoxic agent (CAS 139504-50-0) |
   Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MC-DM1 | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Trastuzumab emtansine: mechanisms of action and drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]



To cite this document: BenchChem. [what is the chemical structure of MC-DM1].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15603400#what-is-the-chemical-structure-of-mc-dm1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com